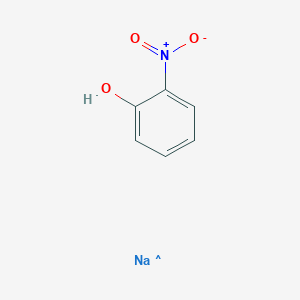

Phenol, 2-nitro-, sodium salt

描述

Historical Context of Phenolic Nitrated Compounds Research

The study of nitrated phenolic compounds is deeply rooted in the history of organic chemistry and the chemical industry. Aromatic nitration stands as a fundamental process in synthetic organic chemistry. rsc.org Historically, nitrophenols were recognized as important precursors for a variety of industrial products, including dyestuffs and pharmaceuticals. rsc.orgucdavis.edu For instance, p-nitrophenol, a related isomer, was a key byproduct from coal-tar distillation and was utilized by companies like Bayer in the late 19th century to synthesize phenacetin, an early analgesic-antipyretic agent. ucdavis.edu

The broader family of nitrophenols first captured significant scientific interest due to their phytotoxic characteristics, which raised questions about their environmental fate and degradation. rsc.org Early research also identified nitrated phenols as byproducts of industrial processes, such as in the manufacturing of mononitrobenzene. acs.org Studies dating back to the early 20th century investigated the reactivity of sodium derivatives of nitrophenols, exploring their combination with other chemical entities to understand the influence of substituents on their chemical behavior. scispace.com Furthermore, the atmospheric presence of nitrated phenols, originating from both primary sources like biomass burning and vehicle exhaust and secondary formation from atmospheric reactions, has been a subject of research for decades. copernicus.orgcopernicus.orgmdpi.com

Significance and Versatility in Contemporary Chemical Science

Phenol (B47542), 2-nitro-, sodium salt is a versatile compound with significant applications in modern chemical research and industry. chemimpex.com Its utility stems from its unique properties, such as its water solubility and its capacity to act as a nucleophile in organic reactions. chemimpex.com

Key Research Applications:

Organic Synthesis: The compound is a crucial intermediate and building block in the synthesis of a wide array of organic molecules. kajay-remedies.comchemimpex.com It is particularly valuable for producing pharmaceuticals, dyes, and agrochemicals. kajay-remedies.com The phenolate (B1203915) group can undergo substitution reactions, allowing for the introduction of various functional groups to create nitro-substituted aromatic compounds. kajay-remedies.com

Analytical Chemistry: In analytical science, sodium 2-nitrophenolate (B253475) is employed as a reagent. chemimpex.com It is used in the development of colorimetric assays and for the spectrophotometric detection and quantification of phenolic compounds in environmental samples. chemimpex.com

Agricultural Science: It is recognized as an effective plant growth regulator. kajay-remedies.comagriplantgrowth.com When applied to crops, it can stimulate various physiological processes, including root development, nutrient absorption, and flowering. kajay-remedies.comagriplantgrowth.com It is also a component in compound sodium nitrophenolate formulations which have been studied for their ability to promote denitrification by certain bacteria, a process relevant to wastewater treatment. mdpi.com

Biochemical Research: Researchers utilize this compound in studies related to enzyme activity and inhibition, which can provide insights into metabolic pathways. chemimpex.com

Properties of Phenol, 2-nitro-, sodium salt

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₄NNaO₃ | kajay-remedies.comsigmaaldrich.comfishersci.ca |

| Molecular Weight | 161.09 g/mol | nih.govfishersci.ca |

| CAS Number | 824-39-5 | kajay-remedies.comsigmaaldrich.comfishersci.ca |

| Appearance | Dark red needle-shaped crystals | agriplantgrowth.com |

| Solubility | Easily soluble in water; soluble in methanol (B129727), ethanol, acetone | agriplantgrowth.com |

Structural Isomerism and Related Derivatives in Research Context

The properties and applications of nitrophenols are heavily influenced by structural isomerism. Nitrophenols exist in three forms: ortho- (2-), meta- (3-), and para- (4-), depending on the position of the nitro group (-NO2) relative to the hydroxyl group (-OH) on the benzene (B151609) ring. cdc.gov This positional difference significantly alters their physical and chemical characteristics. rsc.org

The 2-nitrophenol (B165410) (ortho) and 4-nitrophenol (B140041) (para) isomers are generally more acidic than the 3-nitrophenol (B1666305) (meta) isomer. electrochemsci.org The polarity and related atmospheric behaviors of the isomers also vary; para-isomers tend to enter the particle phase more readily than ortho-isomers. rsc.org For example, 2-nitrophenol can form strong intramolecular hydrogen bonds, which influences its physical properties, whereas 4-nitrophenol forms intermolecular hydrogen bonds. aip.org

Comparison of Nitrophenol Isomers

| Property | 2-Nitrophenol (ortho) | 3-Nitrophenol (meta) | 4-Nitrophenol (para) | Reference |

|---|---|---|---|---|

| Melting Point | 44–45°C | 97°C | 113–114°C | nih.govnih.gov |

| Boiling Point | 216°C | 194°C (70 mmHg) | 279°C | nih.govnih.gov |

| Water Solubility (at 20-25°C) | 2.1 g/L (20°C) | 13.5 g/L (25°C) | 15.6 g/L (25°C) | nih.govnih.gov |

| pKa | 7.23 | 8.36 | 7.15 | nih.govnih.govnih.gov |

In research, these isomers are often studied comparatively to understand structure-activity relationships. For instance, studies on the catalytic reduction of nitrophenol isomers reveal different reaction kinetics depending on the isomer. acs.org Likewise, electropolymerization studies have shown that 3-nitrophenol exhibits better performance compared to the 2- and 4-isomers. electrochemsci.org

Several derivatives of this compound are also subjects of academic investigation. These include other salts and related substituted compounds. For example, sodium 4-chloro-2-nitrophenolate is studied for its role as a reagent in organic synthesis for producing pharmaceuticals and dyes. lookchem.com The study of various alkali metal salts of 2-nitrophenol (e.g., with Lithium, Potassium, Cesium) has provided insights into their molecular structures and clustering in solution. aip.org These derivatives, along with the isomers, provide a broad platform for research into the fundamental and applied aspects of nitrated phenolic compounds.

Structure

3D Structure of Parent

属性

分子式 |

C6H5NNaO3 |

|---|---|

分子量 |

162.10 g/mol |

InChI |

InChI=1S/C6H5NO3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H; |

InChI 键 |

SCFXRRMXMMHURF-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])O.[Na] |

产品来源 |

United States |

Synthesis and Synthetic Methodologies for Phenol, 2 Nitro , Sodium Salt

Established Synthetic Pathways for Phenol (B47542), 2-nitro-, sodium salt

Two primary methods have been traditionally employed for the synthesis of Phenol, 2-nitro-, sodium salt.

A common and straightforward method for synthesizing sodium 2-nitrophenoxide involves the reaction of 2-nitrophenol (B165410) with sodium hydroxide (B78521) in an aqueous solution. kajay-remedies.com This acid-base reaction results in the deprotonation of the hydroxyl group of the 2-nitrophenol by the hydroxide ion. gauthmath.com The hydrogen atom of the hydroxyl group is displaced by a sodium ion, leading to the formation of the sodium salt and water. kajay-remedies.comgauthmath.com The stability of the resulting phenoxide ion is enhanced by the delocalization of the negative charge across the aromatic ring. gauthmath.com

| Reactants | Product | Reaction Type |

| 2-Nitrophenol, Sodium Hydroxide | This compound, Water | Acid-Base Neutralization |

An alternative industrial synthesis route involves the hydrolysis of 2-nitrochlorobenzene with sodium hydroxide. kajay-remedies.com This reaction is typically performed at elevated temperatures to facilitate the nucleophilic substitution of the chlorine atom by a hydroxyl group, which then reacts with the sodium hydroxide to form the sodium salt. kajay-remedies.comgoogle.com This method is also used for the production of the para-isomer, sodium 4-nitrophenoxide, from p-nitrochlorobenzene, often under pressure. guidechem.com The reaction conditions, such as temperature and pressure, are critical for achieving optimal yields. kajay-remedies.comgoogle.com

| Reactants | Product | Key Conditions |

| 2-Nitrochlorobenzene, Sodium Hydroxide | This compound, Sodium Chloride | Elevated temperatures kajay-remedies.com |

Advanced Synthetic Approaches to Related Nitrophenolate Derivatives

Research into the synthesis of nitrophenolate derivatives has led to the development of more advanced and efficient methodologies. One such approach is the use of third-liquid phase-transfer catalysis (TLPTC). This method has been successfully applied to the etherification of sodium o-nitrophenoxide with 1-bromooctane (B94149) to produce o-nitrophenyl octyl ether. researchgate.net The TLPTC system can lead to high product yields, with reports of over 98% yield within a few hours at 80°C. researchgate.net This technique offers advantages in terms of reaction rates and catalyst recyclability. researchgate.net

Furthermore, sonication-assisted synthesis has emerged as a novel method for producing bimetallic nanoparticles for the catalytic reduction of nitrophenol derivatives. nih.gov While not a direct synthesis of the sodium salt itself, this highlights the ongoing innovation in the broader field of nitrophenol chemistry.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemicals to reduce their environmental impact. In the context of nitrophenolate synthesis, this includes the use of water as a solvent and developing catalytic systems that can be easily separated and reused. researchgate.netrsc.org

For instance, the development of nanocatalysts for the reduction of 4-nitrophenol (B140041), a related compound, often emphasizes green synthesis routes. rsc.org These methods may utilize biodegradable and non-toxic materials. The goal is to create more sustainable chemical processes with reduced waste and energy consumption. researchgate.net The application of third-liquid phase-transfer catalysis, as mentioned earlier, also aligns with green chemistry principles by minimizing waste through catalyst recycling. researchgate.net

Reactivity and Reaction Mechanisms of Phenol, 2 Nitro , Sodium Salt

Nucleophilic Character and Electrophilic Substitution Reactions

The chemical reactivity of sodium 2-nitrophenoxide is largely defined by the nucleophilic nature of the phenoxide anion. The negatively charged oxygen atom is a potent nucleophile, readily participating in reactions with a variety of electrophiles. This reactivity is central to its application in organic synthesis.

A primary example of its nucleophilic character is its use in the Williamson ether synthesis to form nitrophenyl alkyl ethers. hnu.edu.cn In this SN2 reaction, the 2-nitrophenoxide ion attacks a primary alkyl halide, displacing the halide and forming a new carbon-oxygen bond. cdc.govcas.cznjit.edu The efficiency of this reaction is highest with primary alkyl halides; secondary and tertiary halides are more prone to undergoing elimination reactions due to the basicity of the phenoxide. sioc-journal.cn

Similarly, the 2-nitrophenoxide anion can undergo O-acylation when treated with acylating agents like acyl chlorides or anhydrides, leading to the formation of the corresponding esters. stackexchange.com These reactions underscore the compound's role as a versatile precursor for introducing the 2-nitrophenoxy moiety into more complex molecules. chemicalbook.com

| Reaction Type | Reactant/Reagent | Product Type | Key Feature |

|---|---|---|---|

| O-Alkylation (Williamson Ether Synthesis) | Primary Alkyl Halide (e.g., R-CH₂-Br) | 2-Nitrophenyl ether | SN2 displacement by nucleophilic phenoxide. njit.edu |

| O-Acylation | Acyl Halide (e.g., R-CO-Cl) | 2-Nitrophenyl ester | Nucleophilic attack on the carbonyl carbon. stackexchange.com |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂) | Substituted 2-nitrophenol (B165410) | Substitution is directed primarily to the 4-position due to the activating -O⁻ group. researchgate.net |

Reduction Chemistry of the Nitro Group in Phenol (B47542), 2-nitro-, sodium salt Systems

The reduction of the nitro group of sodium 2-nitrophenoxide to an amino group is a critical transformation, yielding 2-aminophenol, a valuable precursor for pharmaceuticals, dyes, and antioxidants. This reduction can be achieved through several pathways, most notably using sulfide (B99878) reagents or catalytic hydrogenation.

Sulfide and Polysulfide Reduction Mechanisms

The selective reduction of aromatic nitro compounds using sodium sulfide (Na₂S) or sodium polysulfide (Na₂Sₓ) is a well-established method known as the Zinin reduction. sioc-journal.cnstackexchange.com This method is particularly useful for reducing one nitro group in polynitro compounds. stackexchange.com When applied to nitrophenols, the reaction is typically conducted in an aqueous alkaline medium. cas.cz

The mechanism involves the sulfide ion (S²⁻) or polysulfide ions (Sₓ²⁻) acting as the reducing agent. The reaction proceeds through a series of intermediates. The nitro group (-NO₂) is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamine (B1172632) group (-NHOH) before the final reduction to the amino group (-NH₂). stackexchange.com

Sodium disulfide (Na₂S₂) is often considered a more effective reagent for this transformation than sodium monosulfide. njit.edu The reduction rate can be slow with sodium sulfide alone but is improved with polysulfides. njit.edunjit.edu This method is advantageous for its selectivity, especially in molecules with multiple reducible functional groups. google.com

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of nitrophenols. hnu.edu.cn This process typically involves reacting the substrate with a hydrogen source, such as hydrogen gas (H₂) or sodium borohydride (B1222165) (NaBH₄), in the presence of a heterogeneous metal catalyst. rsc.orgresearchgate.net

Commonly employed catalysts include noble metals like palladium (Pd), platinum (Pt), or gold (Au) supported on high-surface-area materials such as activated carbon (C) or titanium dioxide (TiO₂). rsc.orgmdpi.com The reaction mechanism on the catalyst surface is complex. In one proposed pathway, both the nitrophenol and the hydrogen source (e.g., H₂ or BH₄⁻) adsorb onto the catalyst surface. hnu.edu.cn The catalyst facilitates the dissociation of the hydrogen source into active hydrogen species (e.g., adsorbed hydrogen atoms or hydrides). hnu.edu.cnchemrxiv.org These species then sequentially reduce the nitro group to the amine. chemrxiv.org An alternative mechanism involves a proton-electron transfer pathway, where the conductive support can also play a role. chemrxiv.org

The reaction is easily monitored as the yellow color of the 2-nitrophenolate (B253475) solution fades upon its conversion to the colorless 2-aminophenol. researchgate.net The efficiency of the hydrogenation is influenced by factors such as the type of catalyst, catalyst particle size, temperature, and the nature of the solvent. rsc.org

| Method | Reducing Agent(s) | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Sulfide/Polysulfide Reduction | Na₂S, Na₂S₂, NaHS | Aqueous, alkaline, elevated temperature. cas.cznjit.edu | High selectivity for nitro groups. stackexchange.comgoogle.com | Requires stoichiometric reagents, can be slow. cas.cznjit.edu |

| Catalytic Hydrogenation | H₂ or NaBH₄ with a metal catalyst (e.g., Pd/C, PtO₂) | Room temperature/pressure, various solvents. hnu.edu.cnrsc.org | High efficiency, clean reaction, catalytic amounts of reagent. | Catalyst can be expensive and sensitive to poisoning. hnu.edu.cn |

Ionization and Acid-Base Equilibria of Nitrophenolates in Solution

Sodium 2-nitrophenoxide is the salt of a weak acid, 2-nitrophenol. In aqueous solution, it exists in equilibrium with its conjugate acid. The position of this equilibrium is dictated by the pH of the solution and the acidity constant (pKa) of 2-nitrophenol.

The pKa of 2-nitrophenol is reported to be approximately 7.2. chemicalbook.comcdc.govucla.educhemicalbook.com This value is significantly lower than that of phenol itself (pKa ≈ 10), indicating that 2-nitrophenol is a considerably stronger acid. The increased acidity is due to the powerful electron-withdrawing nature of the ortho-nitro group. This group stabilizes the resulting phenoxide anion through both inductive effects and, more importantly, resonance effects, which delocalize the negative charge onto the nitro group. quora.comucla.edu

The acid-base equilibrium in water is as follows: C₆H₄(NO₂)O⁻ (aq) + H₂O (l) ⇌ C₆H₄(NO₂)OH (aq) + OH⁻ (aq)

At a pH equal to the pKa (7.2), the concentrations of 2-nitrophenol and the 2-nitrophenoxide anion are equal. At pH values significantly below 7.2, the protonated form (2-nitrophenol) predominates. Conversely, in neutral or alkaline solutions (pH > 7.2), the deprotonated, yellow-colored 2-nitrophenoxide anion is the major species. chemicalbook.com This pH-dependent color change allows 2-nitrophenol to be used as a pH indicator. chemicalbook.com Interestingly, intramolecular hydrogen bonding between the phenolic hydrogen and the ortho-nitro group in 2-nitrophenol can make it slightly less acidic than its para-isomer, 4-nitrophenol (B140041) (pKa ≈ 7.15), where such bonding is not possible. reddit.comquora.comstackexchange.com

Complexation and Ion Aggregation Phenomena in Aprotic Solvents

In aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the behavior of ionic compounds like sodium 2-nitrophenoxide is markedly different from that in protic solvents like water. In these non-aqueous environments, the salt does not fully dissociate into free ions. Instead, it tends to form ion pairs, where the sodium cation (Na⁺) and the 2-nitrophenoxide anion remain in close association. researchgate.netoup.com

The extent and nature of this ion pairing depend on the solvent's polarity and solvating ability. Two main types of ion pairs can exist:

Contact Ion Pairs (CIPs): The cation and anion are in direct contact, with strong electrostatic interaction.

Solvent-Separated Ion Pairs (SSIPs): One or more solvent molecules are inserted between the cation and anion.

The balance between these forms is governed by the solvent's ability to solvate the ions versus the electrostatic attraction between them. cdnsciencepub.com In less polar aprotic solvents, contact ion pairs are generally favored. This ion pairing can significantly influence the nucleophilicity and reactivity of the phenoxide anion. cdnsciencepub.com

Furthermore, the 2-nitrophenoxide anion can act as a bidentate ligand, with both the phenoxide oxygen and one of the nitro group's oxygen atoms coordinating to the sodium cation. This chelation can lead to more stable ion pairs and can promote the formation of larger ion aggregates at higher concentrations. quora.comcdnsciencepub.com Studies on related sodium nitrophenolates have shown that such aggregation is a common phenomenon in aprotic media and can affect the compound's spectroscopic properties and chemical reactivity. researchgate.netmdpi.comacs.org The formation of these aggregates can be probed using techniques like conductometry and UV-visible spectroscopy. oup.comresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

Sodium 2-nitrophenoxide is a key intermediate in the multi-step synthesis of numerous high-value chemical products. pku.edu.cnkajay-remedies.com Its utility stems from the reactivity of the phenoxide and nitro groups, which can be readily transformed into other functional groups, allowing for the construction of intricate molecular architectures.

Precursor in Pharmaceutical Intermediates Synthesis

A significant application of sodium 2-nitrophenoxide is in the synthesis of pharmaceutical intermediates, most notably o-aminophenol. chemicalbook.comgoogle.com The reduction of the nitro group in sodium 2-nitrophenoxide leads to the formation of o-aminophenol, a vital precursor for various pharmaceuticals. This conversion is a critical step in the production of a range of drugs. o-Aminophenol and its derivatives are known to form heterocyclic compounds, such as benzoxazoles, which can exhibit biological activity and are utilized in the pharmaceutical industry. For instance, certain derivatives of o-aminophenol have demonstrated antibacterial and antioxidant properties.

The synthesis of o-aminophenol from o-nitrophenol (the parent compound of sodium 2-nitrophenoxide) can be achieved through various reduction methods, including the use of sodium hydrosulfide. chemicalbook.com The process involves the initial hydrolysis of o-nitrochlorobenzene to sodium o-nitrophenoxide, followed by reduction. chemicalbook.com

| Precursor Compound | Key Intermediate | Application Area |

| Phenol (B47542), 2-nitro-, sodium salt | o-Aminophenol | Pharmaceutical Synthesis |

Intermediate in Dye and Agrochemical Synthesis

The chemical reactivity of sodium 2-nitrophenoxide also makes it a valuable intermediate in the synthesis of dyes and agrochemicals. pku.edu.cnkajay-remedies.com In the dye industry, it serves as a precursor for various colorants used in textiles, inks, and coatings. kajay-remedies.com The presence of the nitro group and the phenolic oxygen allows for the facile introduction of auxochromes and chromophores, which are essential for imparting color.

In the field of agrochemicals, sodium 2-nitrophenoxide is utilized as a raw material for the production of certain pesticides. google.com For example, it is a precursor in the synthesis of organophosphate insecticides such as parathion (B1678463) and methyl parathion. google.com Furthermore, sodium 2-nitrophenoxide itself is used as a plant growth regulator, promoting cell division and elongation, which can lead to improved crop yields. kajay-remedies.comnih.gov

| Starting Material | Product Category | Specific Examples |

| Phenol, 2-nitro-, sodium salt | Agrochemicals | Parathion, Methyl Parathion |

| This compound | Dyes | Intermediates for textile and ink dyes |

| This compound | Plant Growth Regulators | Enhances root development and flowering |

Derivatization for Novel Functional Materials Development

The derivatization of sodium 2-nitrophenoxide opens avenues for the creation of novel functional materials with tailored properties. The inherent electronic and structural features of the molecule can be modified to develop materials with specific optical or polymeric characteristics.

Integration into Polymer Systems and Coatings

While direct integration of "this compound" into large-scale commercial polymer systems and coatings is not extensively documented in readily available literature, its derivatives hold potential for such applications. The functional groups present in molecules derived from sodium 2-nitrophenoxide, such as the amino and hydroxyl groups in o-aminophenol, can be utilized for polymerization reactions. These functionalized monomers could be incorporated into polymer backbones to impart specific properties to the resulting materials, such as thermal stability, altered solubility, or the ability to chelate metals. In the realm of coatings, derivatives could be used to enhance adhesion, provide UV protection, or introduce antimicrobial properties.

Development of Non-Linear Optical Materials based on Nitrophenolates

Nitrophenolate derivatives are of significant interest in the field of materials science for the development of non-linear optical (NLO) materials. nih.gov These materials can alter the properties of light that passes through them and have applications in technologies like frequency doubling for lasers. The NLO properties of organic molecules are often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

In nitrophenolates, the phenoxide acts as an electron-donating group and the nitro group as a strong electron-accepting group. This intramolecular charge transfer is a key factor for high second-order NLO response. Research has been conducted on semiorganic NLO materials like sodium p-nitrophenolate dihydrate, which has shown a powder second harmonic generation (SHG) efficiency five times that of potassium dihydrogen phosphate (B84403) (KDP), a widely used NLO material. nih.gov This demonstrates the potential of nitrophenolate-based compounds, including derivatives of sodium 2-nitrophenoxide, in the design and synthesis of new and efficient NLO materials.

| Compound Family | Property | Potential Application |

| Nitrophenolates | Non-Linear Optical (NLO) | Frequency doubling in lasers |

Analytical Research Methodologies Employing Phenol, 2 Nitro , Sodium Salt

Spectrophotometric Assays for Phenolic Compound Detection and Quantification

While Phenol (B47542), 2-nitro-, sodium salt is not typically employed as a direct reagent for the general detection of other phenolic compounds, its properties are fundamental to the spectrophotometric quantification of enzyme activity. In many biochemical assays, enzyme substrates are synthesized with a nitrophenyl group. The enzymatic cleavage of this substrate releases 2-nitrophenol (B165410) or its isomers (such as 4-nitrophenol).

In an alkaline environment, the liberated nitrophenol is deprotonated to form the intensely colored sodium nitrophenoxide ion. The concentration of this colored ion, which is directly proportional to the enzyme's activity, can be accurately measured using a spectrophotometer at a specific wavelength. For instance, the product of many phosphatase assays, p-nitrophenol, is quantified by measuring the absorbance of its sodium salt (sodium p-nitrophenolate) at approximately 405-415 nm after stopping the reaction with a strong base like sodium hydroxide (B78521). This principle forms the basis of numerous widely used enzyme assays in soil science, biochemistry, and clinical diagnostics.

Commonly used general spectrophotometric methods for total phenolic content, such as the Folin-Ciocalteu method, rely on the reducing capacity of phenols to react with a phosphomolybdic-phosphotungstic acid reagent, resulting in a blue-colored complex. While applicable to nitrophenols, these methods are not specific and are used for determining total phenolic content rather than employing sodium 2-nitrophenoxide as a reagent itself.

Reagent in Specific Metal Ion Determination

The structure of 2-nitrophenol, with its hydroxyl and nitro groups in close proximity, suggests potential as a chelating agent or chromogenic reagent for the determination of metal ions. The formation of a colored complex between an organic ligand and a metal ion is a common principle for spectrophotometric analysis. The intensity of the color produced is proportional to the concentration of the metal ion.

However, despite the theoretical potential for Phenol, 2-nitro-, sodium salt to act as a chromogenic reagent, specific and widely adopted spectrophotometric methods for the determination of metal ions using this compound are not extensively documented in prominent scientific literature. While numerous organic reagents are utilized for the colorimetric detection of ions such as iron (Fe), copper (Cu), nickel (Ni), and lead (Pb), 2-nitrophenol and its sodium salt are not among the most commonly cited reagents for these specific applications. Analytical methods for these ions typically employ other well-established reagents known for their high sensitivity and selectivity.

Utilization in Enzyme Assays and Biochemical Research

The most significant application of nitrophenols and their salts in analytical biochemistry is in the design of enzyme substrates. Substrates like p-nitrophenyl phosphate (B84403) (pNPP) are colorless, but upon enzymatic hydrolysis by phosphatases, they release p-nitrophenol. The reaction is typically quenched, and the color developed by adding a strong base (e.g., NaOH), which converts the p-nitrophenol into its bright yellow sodium salt, p-nitrophenoxide. The absorbance of this product is then measured to quantify enzyme activity. This method is a cornerstone for assaying a wide range of hydrolytic enzymes.

Beyond its role as a quantifiable product in enzyme assays, "compound sodium nitrophenolate," a mixture which includes sodium 2-nitrophenolate (B253475), sodium 4-nitrophenolate, and sodium 5-nitroguaiacolate, is utilized in biochemical research as a plant growth regulator. Studies have shown that it can stimulate various physiological processes by enhancing the activities of key enzymes. For example, research has demonstrated that compound sodium nitrophenolate can upregulate nitrate (B79036) reductase, a crucial enzyme in nitrogen metabolism in bacteria, which has implications for wastewater treatment. Its ability to influence enzymatic pathways makes it a subject of ongoing biochemical and agricultural research.

Table 1: Application of Nitrophenol-Based Compounds in Enzyme Assays

| Enzyme Class | Example Substrate | Product Measured | Principle of Detection |

| Phosphatase | p-Nitrophenyl phosphate (pNPP) | p-Nitrophenol | Spectrophotometric measurement of the yellow p-nitrophenoxide ion after addition of NaOH. |

| β-Glucosidase | p-Nitrophenyl-β-D-glucopyranoside | p-Nitrophenol | Spectrophotometric measurement of the yellow p-nitrophenoxide ion after addition of NaOH. |

| Arylsulfatase | p-Nitrophenyl sulfate | p-Nitrophenol | Spectrophotometric measurement of the yellow p-nitrophenoxide ion after addition of NaOH. |

Advanced Chromatographic and Mass Spectrometric Techniques for Related Analytes

This compound, and related nitrophenolic compounds are frequent targets of environmental analysis due to their use in industry and agriculture. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the methods of choice for their separation, identification, and quantification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a robust and common method for the direct determination of nitrophenols in aqueous samples. The separation is typically achieved on a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (like acetate or citrate buffer) and an organic modifier such as methanol (B129727) or acetonitrile. The pH of the mobile phase is a critical parameter for achieving good separation of phenolic compounds. Isocratic or gradient elution can be employed depending on the complexity of the sample matrix.

Gas Chromatography (GC): GC is also a powerful technique for analyzing nitrophenols. However, due to their polarity and potential for interaction with the GC system, derivatization is often necessary to improve volatility and chromatographic performance. This can involve converting the phenolic hydroxyl group into a less polar ether or ester.

Mass Spectrometry (MS): Coupling chromatography with mass spectrometry (LC-MS or GC-MS) provides high selectivity and sensitivity, allowing for trace-level detection and unambiguous identification of analytes. In LC-MS, electrospray ionization (ESI) is a common technique, often operated in negative ion mode to detect the deprotonated [M-H]⁻ ion of the nitrophenol. Tandem mass spectrometry (MS/MS) further enhances selectivity and is used for quantitative analysis in complex matrices by monitoring specific precursor-to-product ion transitions. Atmospheric pressure chemical ionization (APCI) is another ionization technique that has been successfully used for the analysis of nitrophenolates.

Table 2: Examples of Chromatographic Conditions for Nitrophenol Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detection | Analyte Example |

| HPLC-UV | C18 | Methanol-Citrate Buffer | UV at 290 nm | 4-Nitrophenol (B140041) and its metabolites |

| HPLC-UV | Monolithic RP-18e | Acetonitrile-Acetate Buffer | UV (max absorbance) | 2-Nitrophenol, 4-Nitrophenol |

| LC-MS/MS | C18 | Acetonitrile/Water | ESI (Negative Ion Mode) | p-Nitrophenol, o-Nitrophenol |

| GC-MS | Capillary Column | Helium | Electron Ionization (EI) | 2,4-Dinitrophenol (B41442) (after derivatization) |

These advanced methods are essential for monitoring nitrophenolic compounds in environmental samples like water and soil, as well as in biological matrices.

Environmental Research and Degradation Studies of Nitrophenols

Environmental Occurrence and Formation Mechanisms of Nitrophenols

Nitrophenols are not known to occur naturally in the environment. llojibwe.org Their presence is primarily a result of human activities. They are used as intermediates in the manufacturing of a wide range of products, including dyes, pigments, pharmaceuticals, pesticides, and rubber chemicals. nih.govcdc.gov Consequently, releases to the environment can occur from manufacturing and processing facilities. cdc.gov

Significant sources of nitrophenols in the atmosphere include vehicle exhaust from both gasoline and diesel engines, where they are formed through the thermal reaction of fuel with nitrogen oxides. nih.govcdc.gov They can also be formed in the atmosphere through photochemical reactions of aromatic compounds like benzene (B151609) and toluene (B28343) with nitrogen oxides. cdc.gov Furthermore, 4-nitrophenol (B140041) is a known degradation product of certain organophosphate insecticides, such as methyl parathion (B1678463). cdc.gov In aquatic environments, nitrophenols can be released in effluents from textile and iron and steel manufacturing industries and may also form during water decontamination processes when nitrates and nitrites are present. cdc.gov

In aquatic systems, nitrophenols can be formed through the direct reaction of phenol (B47542) with nitrite (B80452) ions (NO₂⁻). nih.govresearchgate.net This reaction can occur under ambient temperatures and across a range of pH conditions, from acidic to alkaline. nih.govresearchgate.net Studies have shown that when sodium nitrite is introduced into waters containing phenol, 2-nitrophenol (B165410) is produced almost immediately. nih.govresearchgate.net The formation of 4-nitrophenol also occurs, but typically in smaller amounts and after an initial induction period. researchgate.net

The reaction proceeds in the dark, indicating it is not a photo-induced process. nih.govresearchgate.net Research suggests that the nitrite ion (NO₂⁻) is the active species that attacks the phenol ring. nih.govresearchgate.net The formation of 2-nitrophenol has been observed to be first-order in relation to the nitrite concentration within a specific range. nih.govresearchgate.net The yield of 4-nitrophenol tends to increase when there is an excess of nitrite ions. nih.govresearchgate.net This direct chemical pathway highlights how phenolic wastewater, upon contact with water containing nitrites, can lead to the in-situ formation of toxic mononitrophenols. researchgate.net

| Reactants | Conditions | Primary Products | Key Findings |

|---|---|---|---|

| Phenol and Sodium Nitrite | Aquatic Systems (Acidic, Neutral, Alkaline pH) | 2-Nitrophenol (immediate), 4-Nitrophenol (delayed, minor yield) | The reaction is not light-dependent and involves the direct attack of the nitrite ion on the phenol ring. nih.govresearchgate.net |

| Aromatic Hydrocarbons (e.g., Benzene, Toluene) and Nitrogen Oxides | Atmosphere | 2-Nitrophenol, 3-Nitrophenol (B1666305), 4-Nitrophenol | Photochemical reactions in the air contribute to nitrophenol formation. cdc.gov |

Bioremediation and Biodegradation Mechanisms in Environmental Contexts

Bioremediation, which utilizes microorganisms to break down pollutants, is considered a promising approach for managing nitrophenol contamination. jebas.orgnih.gov The nitro group makes these compounds recalcitrant, meaning they persist in the environment. jebas.orgresearchgate.net However, various bacteria have demonstrated the ability to use nitrophenols as a source of carbon and nitrogen, breaking them down into less harmful substances. jebas.orgiwaponline.com Biodegradation is an important fate process for nitrophenols in both water and soil. cdc.gov

Microbial degradation of these compounds can occur under different environmental conditions, leading to distinct breakdown pathways. jebas.org Both Gram-positive and Gram-negative bacteria have been identified with the capability to catabolize nitrophenols. nih.goviwaponline.com

The degradation of phenolic compounds by microorganisms can proceed in the presence (aerobic) or absence (anaerobic) of oxygen.

Aerobic Degradation: Under aerobic conditions, the initial step in the degradation of phenol is its oxygenation by phenol hydroxylase enzymes to form catechol. tandfonline.com The aromatic ring of catechol is then cleaved, a process that can occur through two main routes: the ortho-cleavage pathway or the meta-cleavage pathway, eventually leading to intermediates that can enter the central metabolic cycles of the microorganism. tandfonline.comfrontiersin.org Nitrophenols can also be degraded rapidly under aerobic conditions. researchgate.net For p-nitrophenol, aerobic pathways in Gram-negative bacteria often involve the removal of the nitro group to form hydroquinone, while in Gram-positive bacteria, the pathway proceeds via 1,2,4-benzenetriol. nih.govnih.gov

Anaerobic Degradation: In the absence of oxygen, the degradation strategy is different. For phenol, a common first step is carboxylation in the para-position to create 4-hydroxybenzoate (B8730719). tandfonline.com This intermediate is then activated to a co-enzyme A thioester, which allows for subsequent ring reduction and cleavage. tandfonline.com Anaerobic degradation of nitrophenols involves an initial reduction of the nitro group to an amino group (e.g., forming aminophenol). researchgate.net This is then followed by further breakdown. Mononuclear aromatic compounds are typically degraded anaerobically via three main routes: the benzoyl-CoA pathway, the resorcinol (B1680541) pathway, and the phloroglucinol (B13840) pathway. nih.gov The specific pathway depends on the microorganism and the prevailing environmental conditions, such as the availability of electron acceptors like nitrate (B79036) or sulfate. nih.gov

| Condition | Initial Step for Phenol | Initial Step for Nitrophenol | Key Intermediates |

|---|---|---|---|

| Aerobic | Hydroxylation to Catechol tandfonline.com | Removal of nitro group or hydroxylation nih.govnih.gov | Catechol, Hydroquinone, 1,2,4-Benzenetriol nih.govtandfonline.com |

| Anaerobic | Carboxylation to 4-hydroxybenzoate tandfonline.com | Reduction of nitro group to amino group researchgate.net | 4-hydroxybenzoate, Benzoyl-CoA, Aminophenol tandfonline.comresearchgate.netnih.gov |

The biodegradation of phenolic compounds is driven by specific enzymes produced by microorganisms. researchgate.net In aerobic pathways, monooxygenase and dioxygenase enzymes are critical.

Phenol Hydroxylase: This enzyme is key to the initial stage of aerobic phenol degradation. tandfonline.com It catalyzes the insertion of a hydroxyl group onto the phenol ring, converting it to catechol. tandfonline.com This step is crucial as it prepares the stable aromatic ring for subsequent cleavage. Phenol hydroxylases can range from simple flavoproteins to more complex multi-component enzymes. tandfonline.com The gene encoding for phenol hydroxylase has been used as a specific marker to detect phenol-degrading bacteria in environmental samples. mssm.edu

For nitrophenols, a similar class of enzymes, p-nitrophenol monooxygenases, catalyzes the initial oxidative step. nih.gov In Gram-positive bacteria, this enzyme converts p-nitrophenol to p-nitrocatechol, which is then further converted to 1,2,4-benzenetriol. nih.gov In Gram-negative bacteria, the monooxygenase removes the nitro group entirely, yielding hydroquinone. nih.gov The specificity of these initial enzymes determines the subsequent metabolic route for the complete degradation of the nitrophenol molecule. nih.gov

Spectroscopic Investigations of Phenol, 2 Nitro , Sodium Salt and Analogues

UV/Visible Spectroscopy Studies on Absorption and Electronic Transitions

The electronic absorption properties of the 2-nitrophenolate (B253475) anion, the chromophoric component of Phenol (B47542), 2-nitro-, sodium salt, have been characterized using UV/Visible spectroscopy. In aqueous solutions, the deprotonated form exhibits distinct absorption peaks that differ significantly from its protonated precursor, 2-nitrophenol (B165410) semanticscholar.org.

In a basic aqueous solution (pH ~10), the spectrum of the 2-nitrophenolate anion is dominated by a strong absorption band with a maximum (λmax) at approximately 412 nm semanticscholar.org. This peak is responsible for the characteristic dark yellow color of its solutions researchgate.net. This absorption is attributed to a charge-transfer (CT) transition, a common feature in nitrophenolate compounds semanticscholar.org. The transition involves the movement of electron density from the phenolate (B1203915) oxygen to the nitro group semanticscholar.org. In contrast, the protonated 2-nitrophenol in acidic solution shows its main absorption peak at a much shorter wavelength of 351 nm semanticscholar.org. The significant redshift of about 61 nm upon deprotonation highlights the change in the electronic structure of the molecule. This shift corresponds to an energy difference of 0.55 eV between the protonated and deprotonated forms semanticscholar.org.

Studies involving the reduction of 2-nitrophenol with sodium borohydride (B1222165), which first generates the sodium 2-nitrophenoxide intermediate, confirm this absorption maximum. Before reduction, the pale yellow solution of 2-nitrophenol shows a peak at 354 nm, which shifts to 416 nm as the dark yellow phenolate ion is formed researchgate.net.

| Compound | Solvent/Condition | λmax (nm) | Transition Type |

|---|---|---|---|

| Phenol, 2-nitro-, sodium salt (2-Nitrophenolate) | Basic Aqueous Solution (pH ~10) | 412 | Charge-Transfer (CT) |

| 2-Nitrophenol | Acidic Aqueous Solution (pH ~4) | 351 | S0→S1 |

Raman Spectroscopy (Femtosecond Stimulated Raman Spectroscopy and Resonance Raman) for Vibrational Dynamics

Vibrational dynamics of 2-nitrophenolate and its parent compound have been explored using advanced Raman techniques, which offer high temporal and spectral resolution.

Femtosecond Stimulated Raman Spectroscopy (FSRS) is a powerful method for studying the structural dynamics of molecules on ultrafast timescales nih.govresearchgate.net. In this technique, a narrow-bandwidth picosecond Raman pump pulse and a broadband femtosecond probe pulse are used to generate a stimulated Raman spectrum nih.gov. This allows for the acquisition of high-resolution vibrational spectra of transient species free from fluorescence background researchgate.netnih.gov. Ground-state FSRS (GS-FSRS) has been implemented to investigate the charge-transfer character of nitrophenolates in solution semanticscholar.org. These studies provide insights into how molecular structure, such as the C–N bond, is affected by the electronic state of the molecule semanticscholar.org.

Resonance Raman (RR) spectroscopy has been used to study the photodissociation dynamics of the parent compound, 2-nitrophenol, in cyclohexane (B81311) solution researchgate.net. By tuning the excitation wavelength to be in resonance with the charge-transfer electronic transition, specific vibrational modes coupled to the electronic transition can be selectively enhanced researchgate.net. For 2-nitrophenol, resonance Raman spectra excited within the CT band indicate that the initial photodissociation dynamics involve motion along more than 15 different normal modes, highlighting a complex, multidimensional structural evolution upon photoexcitation researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

Spectral data for "o-Nitrophenol, sodium salt" is available in spectral databases nih.gov. While specific chemical shifts are not detailed in the available literature, the spectra confirm the expected aromatic structure. For the related analogue, 2,4-dinitrophenol (B41442) sodium salt, the ¹H NMR spectrum in D₂O shows distinct signals for the aromatic protons, providing a reference for the types of shifts and splitting patterns expected for sodium 2-nitrophenoxide spectrabase.com.

| Compound | Proton | Chemical Shift (ppm) |

|---|---|---|

| 2,4-Dinitrophenol, sodium salt | H-3 | 8.5 |

| H-5 | 8.2 | |

| H-6 | 7.2 |

The ¹³C NMR spectrum provides information on the carbon skeleton. Databases confirm the existence of ¹³C NMR data for sodium o-nitrophenolate, which would be used to identify the six distinct carbon signals of the aromatic ring, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating phenoxide group nih.gov.

X-ray Diffraction (XRD) Analysis of Crystalline and Solution Structures

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in the solid state and for probing structure in solution.

While a specific crystal structure for this compound was not found in the reviewed literature, a detailed structural analysis of its analogue, sodium p-nitrophenolate dihydrate, provides significant insight into the expected solid-state arrangement researchgate.net. The crystal structure of this analogue was redetermined to be orthorhombic, belonging to the space group Imal researchgate.net.

The sodium ion is six-coordinate, with a distorted octahedral geometry. The coordination sphere is composed of oxygen atoms from the water molecules and the phenolate and nitro groups of the p-nitrophenolate anions researchgate.net. The crystal packing is characterized by zig-zag chains of sodium-centered polyhedra linked by the bidentate nitro groups and further connected through hydrogen bonding between water molecules and nitro oxygen atoms researchgate.net.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Imal (No. 46) |

| Unit Cell Dimensions | a = 6.894(2) Å |

| b = 19.687(3) Å | |

| c = 6.442(3) Å | |

| Volume (V) | 874.3 Å3 |

| Formula Units (Z) | 4 |

Small-Angle X-ray Scattering (SAXS) has been utilized in studies involving this compound, particularly in the context of materials science. For instance, SAXS was used to characterize the well-ordered hexagonal array structure of mesoporous carbon materials (CMK-3) that served as a support for palladium nanoparticles researchgate.net. These nanoparticles were then used as a catalyst for the hydrogenation of sodium 2-nitrophenoxide researchgate.net. While this application does not analyze the structure of the molecule in solution directly, it demonstrates the use of SAXS to verify the structural integrity of a nanomaterial in a system where sodium 2-nitrophenoxide is a key reactant.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of the parent compound, 2-nitrophenol, shows characteristic absorption bands that are modified upon formation of the sodium salt researchgate.net.

In 2-nitrophenol, a broad band corresponding to the O–H stretching vibration is typically observed around 3200-3500 cm⁻¹ msu.edu. Upon formation of the sodium salt, this band disappears due to the deprotonation of the hydroxyl group. The other key functional groups, the nitro group (NO₂) and the aromatic ring, give rise to strong, characteristic absorptions. The asymmetric and symmetric stretching vibrations of the nitro group are typically found in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively vscht.cz. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region, and C–H stretching vibrations are observed above 3000 cm⁻¹ msu.eduvscht.cz. The C–O stretching vibration of the phenoxide is expected in the 1300-1200 cm⁻¹ region.

Computational Chemistry and Theoretical Approaches

Quantum Mechanical Calculations for Molecular Properties and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure of sodium 2-nitrophenoxide, which in turn governs its molecular properties and chemical reactivity. Methods like Hartree-Fock (HF) and post-HF methods, as well as Density Functional Theory (DFT), are employed to model the molecule and predict its characteristics.

Early theoretical studies on related compounds like nitrophenols utilized QM methods to investigate nonlinear optical (NLO) behavior. For instance, Uncoupled Hartree-Fock calculations were used to determine the polarizability and hyperpolarizabilities of ortho-nitrophenol, a model precursor to the sodium salt. utwente.nl These calculations analyze contributions from different molecular orbitals and the effects of intramolecular hydrogen bonding on NLO properties. utwente.nl

More recent studies employ advanced QM methods to explore the photochemistry of 2-nitrophenol (B165410) and its deprotonated form, the 2-nitrophenoxide anion. nih.govrsc.org Quantum calculations have been used to determine the energies of the ground (S₀) and first excited (S₁) states for nitrophenolates in aqueous solutions, revealing differences in preferred molecular configurations. nih.gov For the 2-nitrophenoxide anion (2NP⁻), higher-energy transitions, such as S₀–S₅ and S₀–S₆, have been predicted using the second-order approximate coupled-cluster (CC2) method. nih.gov

QM calculations are also crucial for elucidating reactivity. They have been used to investigate the photodissociation of 2-nitrophenol, pointing to a fast internal conversion to the ground electronic state facilitated by the intramolecular hydrogen bond. acs.org Furthermore, theoretical calculations have provided a new ab initio based value for the O–H bond dissociation enthalpy in 2-nitrophenol of 4.25 eV. acs.org The photolysis of 2-nitrophenol to form nitrous acid (HONO) has been explored, revealing that the reaction occurs on the excited T₁ state with calculated photolysis frequencies as high as 5.73 × 10⁻⁵ s⁻¹. rsc.org

Molecular Dynamics Simulations of Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For sodium 2-nitrophenoxide in solution, MD simulations can provide critical insights into its dynamic behavior, including solvation, ion pairing, and transport properties. These simulations model the interactions between the 2-nitrophenoxide anion, the sodium cation, and the surrounding solvent molecules (e.g., water).

Experimental studies on nitrophenolates in water and methanol (B129727) reveal complex excited-state dynamics that occur on ultrafast timescales. mdpi.com These processes include solvation, nitro-group twisting, and cooling events. mdpi.com MD simulations are an ideal tool to probe the atomistic details of these phenomena. For example, ab initio molecular dynamics (AIMD) simulations can be combined with experimental techniques like neutron scattering to investigate ion diffusion and the dynamics of the surrounding host structure. rsc.org Although applied to different sodium compounds, this methodology could be used to understand the diffusion of Na⁺ ions around the 2-nitrophenoxide anion and how low-energy phonons contribute to the vibrational amplitudes that facilitate ion hopping. rsc.org

Furthermore, reactive force fields (ReaxFF) in MD simulations allow for the modeling of chemical reactions and charge transfer. rsc.orgresearchgate.net This approach could be used to simulate the behavior of sodium 2-nitrophenoxide at interfaces, such as between water and a nanoparticle surface or an electrode. rsc.org Such simulations can reveal details about the structure of the hydration shell around the ion pair, the potential for surface adsorption, and the mechanism of proton-transfer reactions involving surrounding water molecules. rsc.org By simulating the system at a molecular level, MD can help rationalize macroscopic observations and predict how changes in the environment, like solvent or temperature, affect the behavior of the compound.

| Simulation Type | Phenomenon to Study | Potential Insights |

|---|---|---|

| Classical MD | Solvation Structure | Arrangement of water molecules around the anion and cation; ion-pairing dynamics. |

| Ab Initio MD (AIMD) | Ion Diffusion | Mechanisms and rates of Na⁺ diffusion in solution; correlation with solvent dynamics. rsc.org |

| Reactive MD (ReaxFF) | Interfacial Reactions | Adsorption on surfaces; proton transfer with solvent molecules; initial stages of chemical reactions. rsc.org |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a primary tool for elucidating reaction mechanisms involving organic molecules due to its favorable balance of computational cost and accuracy. For reactions involving sodium 2-nitrophenoxide or its constituent anion, DFT can be used to map out entire potential energy surfaces, identify transition states, and calculate reaction barriers, thereby providing a detailed mechanistic picture.

One key application is in photochemistry. Time-dependent DFT (TD-DFT) is used to optimize the geometry of molecules in their electronic excited states. nih.gov This has been applied to nitrophenolates to understand their structure and energy after absorbing light, which is the first step in any photochemical reaction. nih.gov DFT calculations have been instrumental in exploring the photochemical pathways of nitrophenols that lead to the formation of HONO, a significant atmospheric process. rsc.org These studies calculate the energies of intermediates and transition states to determine the most favorable reaction path.

DFT is also widely used to study other types of reactions. For example, DFT methods are employed to investigate the kinetics of SN2 reactions and the regioselectivity in Diels-Alder reactions by analyzing DFT-based reactivity descriptors like softness and the Fukui function. mdpi.com In studies of related nitro-compounds, DFT has been used to determine plausible mechanisms by comparing the energetics of different proposed pathways. researchgate.net For instance, in the reaction of triphenyl phosphite (B83602) with β-nitrostyrene, the M06-2X functional was used to optimize the structures of reactants, products, intermediates, and transition states to identify the rate-determining step and the most likely reaction course. researchgate.net

Similarly, DFT can be applied to understand the adsorption and subsequent dissociation of nitro-compounds on surfaces. Such calculations can determine the most stable adsorption configurations, calculate the energy barriers for bond cleavage (e.g., N–O bond dissociation), and quantify the charge transfer between the molecule and the surface. researchgate.net These theoretical investigations provide a step-by-step elucidation of the reaction mechanism at a level of detail that is often inaccessible to experiment.

| DFT Functional | Typical Application Area | Reference Example |

|---|---|---|

| B3LYP | Geometry optimization, vibrational spectra, excited states (TD-DFT). nih.govresearchgate.net | nih.govresearchgate.net |

| M05-2X | Modeling reaction kinetics, especially involving free radicals. nih.gov | nih.gov |

| M06-2X | Determining reaction mechanisms by calculating energies of intermediates and transition states. researchgate.net | researchgate.net |

Emerging Research Frontiers

Advanced Sensing Technologies Utilizing Nitrophenolate Derivatives

The development of highly selective and sensitive chemical sensors is a significant area of modern analytical science. Nitrophenolate derivatives, including the sodium salt of 2-nitrophenol (B165410), are being utilized in the fabrication of advanced sensing platforms, particularly through a technique known as molecular imprinting.

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have tailor-made recognition sites for a specific target molecule. nih.govmdpi.com In this process, the target molecule, referred to as the "template," is used during the polymerization phase to create cavities within the polymer matrix that are complementary in shape, size, and functionality. nih.govmdpi.com 2-nitrophenol and its derivatives have been successfully used as template molecules to create MIPs for the selective detection and removal of nitrophenolic compounds from environmental samples. researchgate.netnih.govupm.edu.mymdpi.com

The synthesis of these MIPs typically involves the following components:

Template: The molecule of interest, such as 2,4-dinitrophenol (B41442), a derivative of 2-nitrophenol. nih.govmdpi.com

Functional Monomer: A polymerizable molecule that forms a complex with the template through non-covalent interactions. Acrylamide and 4-vinylpyridine (B31050) are commonly used. nih.govtandfonline.com

Cross-linker: A molecule that forms the polymer backbone and fixes the functional monomers around the template. Ethylene glycol dimethacrylate (EGDMA) is a frequent choice. nih.govtandfonline.com

Initiator: A compound, like benzoyl peroxide, that starts the polymerization reaction. nih.govmdpi.com

Once polymerization is complete, the template molecule is removed, leaving behind specific recognition sites that can rebind the target molecule with high selectivity, much like a lock and key mechanism. mdpi.com These MIP-based sensors can distinguish the target nitrophenol from other structurally similar phenolic compounds. nih.gov The selectivity of these polymers is a key feature, allowing for the specific identification of the target analyte even in complex mixtures. nih.gov This utilization of a nitrophenol derivative as a template is a prime example of how the compound's specific structure is harnessed to create sophisticated sensing technologies.

Exploration of Novel Biochemical Pathway Interactions

Beyond its use in chemical synthesis, sodium 2-nitrophenolate (B253475) is a component of biostimulants used in agriculture to regulate plant growth. kajay-remedies.comnih.gov Emerging research is focused on elucidating the specific biochemical pathways through which this compound exerts its effects on plants and other biological systems.

When applied to plants, sodium nitrophenolate acts as a cell activator, rapidly penetrating plant tissues and promoting the flow of intracellular protoplasm. plant-growth-regulator.combestplanthormones.com This action enhances various physiological and metabolic processes:

Nutrient Uptake and Metabolism: It has been shown to improve a plant's ability to absorb and transport various nutrients. agriplantgrowth.com Research indicates that nitrophenolates can increase the activity of nitrate (B79036) reductase, a crucial enzyme in nitrogen metabolism, thereby accelerating the synthesis of amino acids and proteins. nih.govagriplantgrowth.com

Photosynthesis: The compound can enhance the rate of photosynthesis in leaves, leading to increased formation of dry matter. agriplantgrowth.comicmag.com It also promotes the transport of photosynthetic products to fruits and other storage organs. icmag.com

Hormonal Balance: Sodium nitrophenolate can influence the balance of endogenous plant hormones, such as auxins, cytokinins, and gibberellins, which are critical for controlling growth and development. plantgrowthhormones.com It has been observed to inhibit IAA oxidase, leading to higher activity of naturally occurring auxins. nih.gov

Stress Resistance: The compound helps improve plant resilience against various abiotic and biotic stresses, including drought, cold, and pathogens. kajay-remedies.complantgrowthhormones.com This is achieved by enhancing detoxification functions and promoting disease-resistant metabolic processes. plantgrowthhormones.com

A significant recent finding is the role of compound sodium nitrophenolate in microbial pathways. A study on nitrifying bacteria demonstrated that the compound could significantly enhance the efficiency of biological denitrification. mdpi.com Transcriptome analysis revealed that treatment with sodium nitrophenolate led to the upregulation of genes encoding for nitrate reductase and nitrate transporter, two key enzymes in the nitrate reduction pathway. mdpi.com This finding suggests potential applications in wastewater treatment, particularly for high-salt and high-nitrogen effluent. mdpi.com

These studies highlight a shift towards understanding and harnessing the specific interactions of sodium 2-nitrophenolate with key enzymes and metabolic pathways in both plants and microorganisms.

Integration of Phenol (B47542), 2-nitro-, sodium salt in Multifunctional Hybrid Materials

The distinct chemical features of Phenol, 2-nitro-, sodium salt—namely the phenolate (B1203915) group, the nitro group, and the aromatic ring—make it an attractive candidate for integration into multifunctional hybrid materials. Research in this area explores the incorporation of this and related molecules into larger structures like polymers and metal-organic frameworks (MOFs) to create materials with novel properties.

Polymer Functionalization: 2-nitrophenol can be chemically bound to polymer backbones to create functional materials. An example is (4-Hydroxy-3-nitrobenzamidomethyl)polystyrene, where a derivative of 2-nitrophenol is attached to a polystyrene matrix. sigmaaldrich.com Such functionalized polymers can be used in applications like solid-phase synthesis or as specialized adsorbents. The incorporation of the nitrophenol moiety can introduce specific functionalities, such as hydrophilicity, charge, or the ability to participate in hydrogen bonding, which can be tailored for selective adsorption of pollutants from water. acs.org For instance, polymers modified with phenolic hydroxyl groups have shown high efficiency in adsorbing o-nitrophenol, with hydrogen bonding being a primary adsorption mechanism. acs.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The properties of MOFs can be precisely tuned by selecting appropriate metal and ligand components. mdpi.com The inclusion of functional groups, such as the nitro group (-NO2), on the organic ligands can significantly influence the characteristics of the resulting framework. researchgate.net

The electron-withdrawing nature of the nitro group can enhance the Lewis acidity of the MOF, making it a potentially effective catalyst for certain chemical reactions. researchgate.net Furthermore, the charge separation on the nitro group can be exploited for the selective adsorption of hazardous organic compounds. researchgate.net While specific MOFs built with 2-nitrophenolate as the primary ligand are still an emerging area, the principles of MOF crystal engineering suggest its viability. The phenolate group can coordinate with metal centers, while the nitro group can be oriented within the pores of the framework to create specific active sites for catalysis or adsorption.

The development of these hybrid materials represents a frontier where the fundamental properties of the sodium 2-nitrophenolate molecule are leveraged to build advanced materials with tailored functions for environmental remediation, catalysis, and beyond.

常见问题

Q. What are the standard synthesis protocols for Phenol, 2-nitro-, sodium salt, and how do reaction conditions influence yield?

The sodium salt is typically synthesized by neutralizing 2-nitrophenol with sodium hydroxide (NaOH). A stepwise procedure involves:

- Dissolving 2-nitrophenol in a polar solvent (e.g., water or ethanol).

- Gradually adding NaOH while monitoring pH until complete deprotonation (pH >10).

- Evaporating the solvent to isolate the sodium salt. Yield optimization requires precise stoichiometry (1:1 molar ratio of phenol to NaOH) and controlled temperature (25–40°C) to avoid side reactions .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include:

- Solubility : Highly water-soluble due to ionic nature (>500 g/L at 25°C) .

- pH Sensitivity : Functions as a weak acid (pKa ~7.2), making it suitable for buffered systems .

- Thermal Stability : Decomposes above 285°C, requiring storage below 25°C in inert atmospheres .

- UV-Vis Absorption : λmax at 420 nm in aqueous solutions, enabling spectrophotometric quantification .

Q. Which analytical methods are validated for quantifying this compound in complex matrices?

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 420 nm achieve >99% accuracy in biological samples .

- Titrimetry : Acid-base titration using standardized HCl to quantify free sodium ions post-precipitation .

- Spectrophotometry : Calibration curves (0.1–10 mM range) in phosphate buffer (pH 7.4) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosolized particles .

- Waste Disposal : Neutralize with dilute acetic acid before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How do competing reaction pathways during nitration affect the purity of this compound?

Nitration of phenol can yield ortho-, meta-, and para-isomers. Key controls include:

- Temperature : Maintaining <50°C to minimize meta-isomer formation .

- Nitrating Agent : Using mixed HNO3/H2SO4 at precise molar ratios (1:3) to favor ortho-selectivity .

- Purification : Recrystallization from ethanol/water mixtures removes isomers, confirmed via HPLC .

Q. What are the environmental fate and degradation pathways of this compound in aqueous systems?

- Photodegradation : UV light cleaves the nitro group, forming nitrite ions and phenolic intermediates .

- Biodegradation : Limited microbial breakdown under aerobic conditions; anaerobic reduction produces 2-aminophenol, a toxic metabolite .

- Adsorption : Binds to organic matter in sediments (Koc = 120–150 L/kg), necessitating long-term ecotoxicity studies .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies arise from:

- Ionic Strength : High salt concentrations (e.g., buffer solutions) reduce apparent solubility via the salting-out effect .

- Temperature Gradients : Measurements above 30°C may reflect partial decomposition rather than true solubility . Standardize protocols using USP-grade water and controlled-temperature solubility cells .

Q. What factors influence the stability of this compound in long-term cell culture studies?

- Light Exposure : Photodegradation increases by 40% under ambient lab lighting; use amber vials .

- pH Drift : Media pH <6.8 protonates the salt, reducing solubility and inducing precipitation .

- Metabolic Byproducts : Cell-generated CO2 lowers pH, requiring daily monitoring with inline sensors .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- FT-IR : Peaks at 1520 cm<sup>-1</sup> (C-NO2 stretch) and 1340 cm<sup>-1</sup> (O-Na vibration) confirm structure .

- <sup>13</sup>C NMR : Signals at δ 165 ppm (C-O-Na) and δ 148 ppm (C-NO2) distinguish it from analogs .

- X-ray Crystallography : Resolves Na<sup>+</sup> coordination geometry and nitro-group orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。